(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 is a deuterated derivative of 1,2-dioleoyl-3-chloropropanediol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 typically involves the deuteration of 1,2-dioleoyl-3-chloropropanediol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality products suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 has numerous applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of lipids in biological systems.
Medicine: Investigated for its potential role in drug development and delivery, particularly in understanding the pharmacokinetics and dynamics of lipid-based drugs.
Industry: Utilized in the development of advanced materials and formulations, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This property is exploited in studies to elucidate the detailed mechanisms of lipid metabolism and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-chloropropanediol: The non-deuterated version of the compound.
1,2-Dioleoyl-3-bromopropanediol: A similar compound with a bromine atom instead of chlorine.
1,2-Dioleoyl-3-iodopropanediol: Another analog with an iodine atom.
Uniqueness
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic and reaction studies, offering insights that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C39H71ClO4 |
---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35D2,36D2,37D |
InChI Key |
BLQSPZHGZHJLGB-VHIOVNQWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.